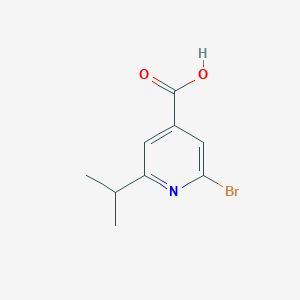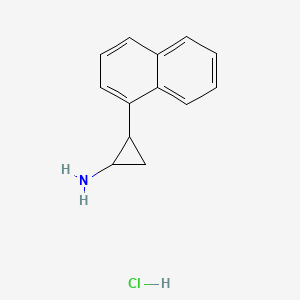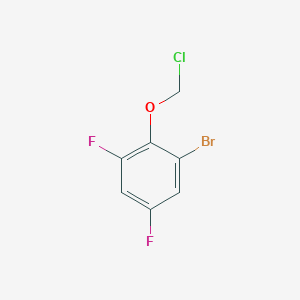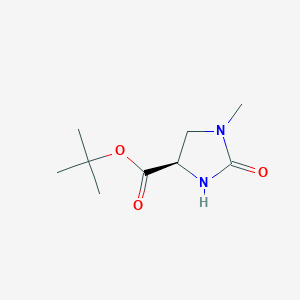
tert-butyl (4R)-1-methyl-2-oxoimidazolidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4R)-1-methyl-2-oxoimidazolidine-4-carboxylate: is a chemical compound that belongs to the class of imidazolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a methyl group, and an oxo group attached to an imidazolidine ring. It is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized through the reaction of tert-butyl isocyanate with (4R)-1-methyl-2-oxoimidazolidine-4-carboxylic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Flow Microreactor Systems: A more sustainable method involves the use of flow microreactor systems, which allow for the efficient and controlled introduction of the tert-butoxycarbonyl group into the imidazolidine ring.
Industrial Production Methods:
Batch Process: The traditional batch process involves the stepwise addition of reagents and careful control of reaction conditions to achieve high yields.
Continuous Flow Process: The continuous flow process, enabled by microreactor technology, offers advantages such as improved reaction efficiency, better control over reaction parameters, and reduced waste generation.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group under appropriate conditions.
Substitution: The imidazolidine ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and manganese-based catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Hydroxylated Derivatives: Resulting from oxidation reactions.
Reduced Derivatives: Formed through reduction processes.
Substituted Imidazolidines: Products of substitution reactions.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine:
- Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which tert-butyl (4R)-1-methyl-2-oxoimidazolidine-4-carboxylate exerts its effects involves interactions with specific molecular targets. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity. The oxo group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The imidazolidine ring structure contributes to the compound’s stability and reactivity in various chemical environments .
Comparison with Similar Compounds
- **tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- **tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness:
- The presence of the tert-butyl group in tert-butyl (4R)-1-methyl-2-oxoimidazolidine-4-carboxylate provides unique steric and electronic properties, making it distinct from other similar compounds.
- The imidazolidine ring structure offers specific reactivity patterns that are not observed in other compounds with different ring systems.
Properties
Molecular Formula |
C9H16N2O3 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
tert-butyl (4R)-1-methyl-2-oxoimidazolidine-4-carboxylate |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-7(12)6-5-11(4)8(13)10-6/h6H,5H2,1-4H3,(H,10,13)/t6-/m1/s1 |
InChI Key |
JHSLVEQWBDYFQN-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CN(C(=O)N1)C |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(C(=O)N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



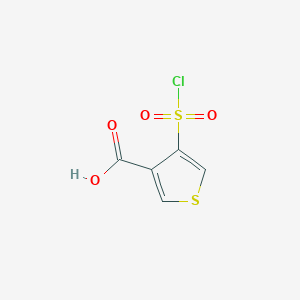
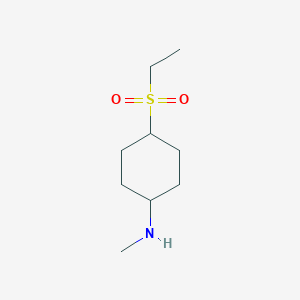
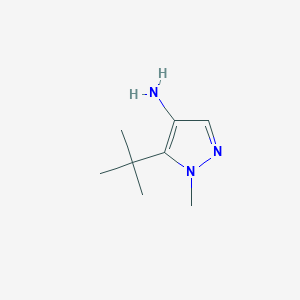
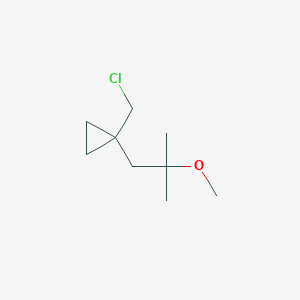
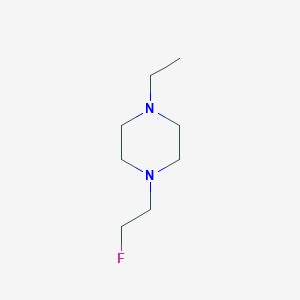
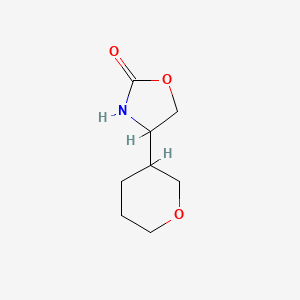
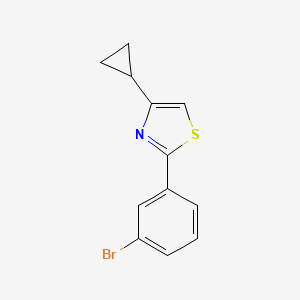
![2-(Difluoromethyl)-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15254371.png)
![5-(2-Methylpropyl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B15254377.png)
